molecular formula C51H86N12O9 B12108234 H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh

Cat. No.: B12108234
M. Wt: 1011.3 g/mol
InChI Key: XKNJKFNVOQXGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh is a synthetic peptide compound It is composed of a sequence of amino acids, including phenylalanine, lysine, alanine, beta-cyclohexylalanine, leucine, d-alanine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.

Scientific Research Applications

H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

    H-phe-lys-ala-beta-cyclohexyl-ala-beta-cyclohexyl-ala-leu-d-ala-arg-oh:

    This compound analogs: Variants with slight modifications to the amino acid sequence or functional groups.

Uniqueness

This compound is unique due to its specific sequence and the presence of beta-cyclohexylalanine residues, which can impart distinct structural and functional properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C51H86N12O9

Molecular Weight

1011.3 g/mol

IUPAC Name

2-[2-[[2-[[2-[[2-[2-[[6-amino-2-[(2-amino-3-phenylpropanoyl)amino]hexanoyl]amino]propanoylamino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)

InChI Key

XKNJKFNVOQXGSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N

Origin of Product

United States

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